molecular formula C16H11F3N4O B278821 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B278821
Poids moléculaire: 332.28 g/mol
Clé InChI: NWMAXKIGKWOBGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide inhibits BTK by binding to the active site of the enzyme and preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in the survival and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments. This compound has also been shown to inhibit the activation of B cells, which are involved in the development of autoimmune diseases such as rheumatoid arthritis and lupus.

Avantages Et Limitations Des Expériences En Laboratoire

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, it may not be suitable for studying the role of other signaling pathways in cancer development, as it specifically targets BTK. Additionally, the cost of this compound may limit its use in some research settings.

Orientations Futures

There are several potential future directions for the research and development of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One area of focus is the identification of biomarkers that can predict response to this compound treatment, allowing for more personalized cancer therapy. Another area of focus is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is potential for the development of this compound analogs with improved pharmacokinetic properties or selectivity for specific types of cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the treatment of cancer and autoimmune diseases.

Méthodes De Synthèse

The synthesis of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves several steps, starting with the reaction of 2,3,4-trifluorobenzonitrile with phenylmagnesium bromide to form 2,3,4-trifluorophenylphenylmethanol. This intermediate is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.

Applications De Recherche Scientifique

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathway of B cells. BTK has been shown to play a critical role in the survival and proliferation of B cells, which are involved in the development of various types of cancer, including lymphoma and leukemia. This compound has shown promising results in preclinical studies, inhibiting the growth of cancer cells and enhancing the efficacy of other cancer treatments. This compound is currently being evaluated in clinical trials for the treatment of various types of cancer, including B cell malignancies.

Propriétés

Formule moléculaire

C16H11F3N4O

Poids moléculaire

332.28 g/mol

Nom IUPAC

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C16H11F3N4O/c1-9-15(21-22-23(9)10-5-3-2-4-6-10)16(24)20-12-8-7-11(17)13(18)14(12)19/h2-8H,1H3,(H,20,24)

Clé InChI

NWMAXKIGKWOBGO-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F

SMILES canonique

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.